molecular formula C10H14N2O B1661457 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 912284-84-5

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1661457
CAS No.: 912284-84-5
M. Wt: 178.23
InChI Key: LPBMGEDTFJIZLL-UHFFFAOYSA-N
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Description

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C10H14N2O. It is a derivative of quinoxaline, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position.

Preparation Methods

The synthesis of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization to form the desired tetrahydroquinoxaline structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects. Additionally, it may antagonize the glutamatergic system, which is involved in its potential anti-addictive properties .

Comparison with Similar Compounds

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tetrahydroquinoxaline scaffold in scientific research.

Properties

IUPAC Name

7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMGEDTFJIZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238510
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912284-84-5
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912284-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
Reactant of Route 6
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

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